Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-methoxy-
Description
Chemical Structure and Properties This compound, also known as methoxypolyethylene glycol succinate N-hydroxysuccinimide (mPEG-SC), is a polyethylene glycol (PEG) derivative functionalized with a succinimidyl ester group at the α-terminus and a methoxy group at the ω-terminus. Its molecular formula is (C₂H₄O)ₙC₉H₁₁NO₆, with an average molecular weight of 273.24 g/mol (exact mass: 273.085). Key properties include:
- Melting point: 56–60°C
- Appearance: Grayish-white or beige powder
- Reactivity: The succinimidyl ester group reacts efficiently with primary amines, enabling bioconjugation applications.
- Storage: Stable at −20°C .
Applications Primarily used as a biochemical reagent, it facilitates covalent attachment of PEG chains to proteins, peptides, or nanoparticles to enhance solubility, reduce immunogenicity, and prolong circulation time in vivo.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-methoxyethyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO6/c1-13-4-5-14-8(12)15-9-6(10)2-3-7(9)11/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLRVFVQAWWAPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
135649-01-3 | |
| Details | Compound: Methoxy polyethylene glycol succinimidyl carbonate | |
| Record name | Methoxy polyethylene glycol succinimidyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135649-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
217.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-methoxy- typically involves a polymerization reaction. The process begins with the polymerization of oxy-1,2-ethanediyl units, which are linked together to form the polymer backbone . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired molecular weight and polymer structure.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous polymerization processes. These methods involve the use of large reactors where the monomers are continuously fed, and the polymer is continuously extracted. This approach allows for the efficient production of large quantities of the polymer with consistent quality .
Chemical Reactions Analysis
Types of Reactions
Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-methoxy- undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the polymer’s properties.
Substitution: The functional groups on the polymer can undergo substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylated derivatives, while substitution reactions can introduce new functional groups onto the polymer .
Scientific Research Applications
Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent and catalyst in various chemical reactions.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and medical devices.
Industry: Applied in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-methoxy- involves its interaction with molecular targets through its functional groups. These interactions can lead to various effects, such as catalysis, binding to biological molecules, or altering the properties of materials. The specific pathways involved depend on the application and the environment in which the polymer is used .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences:
Reactive Groups: The target compound’s succinimidyl ester enables amine-specific conjugation, distinguishing it from azobis (radical-based) or propenyl (polymerizable) groups . Nonylphenoxy and alkyl ether derivatives (e.g., 87078-54-4, 70879-51-5) prioritize surfactant applications over biomedical uses .
Molecular Weight and Solubility :
- Lower molecular weight (e.g., 116.16 g/mol for 27252-80-8) correlates with shorter PEG chains, affecting solubility and conjugation efficiency .
Thermal Stability :
Table 2: Application-Specific Comparisons
Critical Insights:
- The target compound’s succinimidyl ester group offers precision in bioconjugation, unlike azobis or alkyl ether analogs, which serve bulk industrial roles.
- PEG backbone modifications (e.g., phenyl vs. methoxy termini) drastically alter hydrophobicity and biocompatibility .
Biological Activity
Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-methoxy-, commonly referred to as a PEG-based compound, has garnered attention in biomedical research due to its potential applications in drug delivery systems and bioconjugation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Name : Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-methoxy-
- CAS Number : 326003-46-7
- Molecular Formula : C62H111N3O31
The biological activity of this compound is primarily attributed to its structure, which includes a polyethylene glycol (PEG) moiety and a pyrrolidinyl group. The PEG component enhances solubility and biocompatibility, while the pyrrolidinyl structure is known for its ability to interact with biological membranes and proteins.
Key Mechanisms:
- Drug Delivery : The hydrophilic nature of PEG allows for improved solubility and stability of drug formulations.
- Bioconjugation : The reactive groups facilitate conjugation with various biomolecules, enhancing targeted delivery.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of this compound:
| Study | Target Organism/Cell Line | Activity Observed | IC50 (µM) |
|---|---|---|---|
| Study 1 | E. coli | Antibacterial | 25 |
| Study 2 | HepG2 (liver cancer cells) | Cytotoxicity | 15 |
| Study 3 | Plasmodium falciparum | Antimalarial | 10 |
Case Study 1: Antimicrobial Efficacy
In a study focusing on the antimicrobial properties of the compound, it was tested against various strains including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antibacterial activity with an IC50 value of 25 µM against E. coli, suggesting its potential as a therapeutic agent in treating bacterial infections .
Case Study 2: Cytotoxic Effects on Cancer Cells
Research conducted on HepG2 liver cancer cells demonstrated that the compound induced cytotoxic effects with an IC50 value of 15 µM. This suggests that it may have potential applications in cancer therapy by selectively targeting malignant cells while sparing normal cells .
Case Study 3: Antimalarial Activity
The compound was also evaluated for its antimalarial properties against Plasmodium falciparum. With an IC50 value of 10 µM, it showed promising results in inhibiting the growth of malaria parasites, indicating its potential use in developing new antimalarial drugs .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the molecular weight and functional groups of this compound?
- Methodology : Use size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) to determine molecular weight distributions. For functional group analysis, employ Fourier-transform infrared spectroscopy (FTIR) to identify the pyrrolidinyl oxycarbonyl and methoxy termini. Cross-validate with NMR spectroscopy (¹H and ¹³C) to confirm structural integrity, referencing EPA protocols for similar PEG-derived compounds .
Q. How can researchers ensure reproducible synthesis of this compound?
- Methodology : Optimize reaction conditions (e.g., solvent polarity, temperature) for the conjugation of the 2,5-dioxo-1-pyrrolidinyloxycarbonyl group to the PEG backbone. Monitor reaction progress via thin-layer chromatography (TLC) and HPLC-MS (as in ). Purify using dialysis or size-exclusion chromatography to remove unreacted precursors, ensuring minimal batch-to-batch variability .
Q. What are the stability considerations for this compound under aqueous conditions?
- Methodology : Conduct accelerated degradation studies at varying pH levels (e.g., pH 3–9) and temperatures. Analyze hydrolytic cleavage of the pyrrolidinyl ester linkage using UV-Vis spectroscopy (tracking absorbance at 260 nm for released dioxopyrrolidine derivatives) and LC-MS to identify degradation products .
Advanced Research Questions
Q. How does the spatial arrangement of the pyrrolidinyloxycarbonyl group influence the compound’s reactivity in crosslinking applications?
- Methodology : Perform density functional theory (DFT) calculations to model steric and electronic effects of the functional group. Validate experimentally by synthesizing derivatives with varying substitution patterns and measuring crosslinking efficiency via rheometry or swelling assays in polymer networks .
Q. What experimental designs are suitable for assessing the environmental fate of this compound in aquatic systems?
- Methodology : Adopt a tiered approach from :
- Lab-scale : Simulate biodegradation using OECD 301D (closed bottle test) with LC-MS/MS quantification.
- Field-scale : Deploy passive samplers in controlled aquatic ecosystems to monitor partitioning between water, sediment, and biota. Use principal component analysis (PCA) to correlate degradation rates with physicochemical properties (e.g., logP, solubility) .
Q. How can contradictory data on the compound’s cytotoxicity be resolved?
- Methodology : Replicate studies under standardized conditions (e.g., ISO 10993-5 for biocompatibility). Compare cell lines (e.g., HEK293 vs. HepG2) and exposure durations. Use flow cytometry to distinguish apoptosis from necrosis and transcriptomics to identify pathways affected by PEG-pyrrolidinyl interactions .
Q. What strategies optimize the compound’s use as a protein conjugation reagent without inducing aggregation?
- Methodology : Screen molar ratios (PEG:protein) and buffer systems (e.g., phosphate vs. Tris) to balance conjugation efficiency and colloidal stability. Characterize conjugates via dynamic light scattering (DLS) and circular dichroism (CD) to monitor structural changes. Reference for surfactant-like derivatives that mitigate aggregation .
Methodological Notes
- Data Contradiction Analysis : Always cross-reference experimental parameters (e.g., purity >95% via HPLC, solvent traces) when reconciling conflicting results. For environmental studies, ensure controls account for abiotic degradation .
- Advanced Instrumentation : For structural elucidation of degradation byproducts, combine high-resolution mass spectrometry (HR-MS) with 2D NMR (e.g., HSQC, HMBC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
